BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: N-(6-nitro-2-
benzothiazolyl)cyclohexanecarboxamide (CAS
312747-21-0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Cyclohexanecarboxamide, N-(6-
Compound Name:
nitro-2-benzothiazolyl)-

Cat. No. B1663264

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, also known by its research code HUP30,
is a synthetic small molecule belonging to the benzothiazole class of compounds. It has been
identified as a potent vasodilating agent. This technical guide provides a comprehensive
overview of the available chemical, physical, and biological data for this compound, including
its mechanism of action and relevant experimental protocols. The information presented herein
is intended to support further research and development efforts involving this molecule.

Chemical and Physical Properties

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a white to light yellow solid. A summary
of its key chemical and physical properties is provided in the table below.
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Property Value Source
CAS Number 312747-21-0

Molecular Formula C14H15N303S [1]
Molecular Weight 305.35 g/mol [1]
Appearance White to light yellow solid

Solubility Soluble in DMSO (100 mg/mL)

Store as a powder at -20°C for

up to 3 years. Stock solutions
Storage

can be stored at -80°C for 6

months or -20°C for 1 month.

Biological Activity

HUP30 exhibits significant vasodilating properties. Its mechanism of action is multifactorial,
involving the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K+)
channels, and blockade of extracellular calcium (Ca2+) influx.

In Vitro Activity

The vasodilatory and antispasmodic effects of N-(6-nitro-2-
benzothiazolyl)cyclohexanecarboxamide have been demonstrated in ex vivo studies.

Assay IC50 Conditions

Inhibition of Phenylephrine- )

) ) 3.9uM Rat aorta rings

induced Aorta Contraction

Antispasmodic Effect on K+- 75 UM Rat aorta rings contracted with
induced Aorta Contraction =K 25/30 mM K+

Mechanism of Action

The vasodilatory effect of HUP30 is attributed to the following key mechanisms:
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 Stimulation of soluble guanylyl cyclase (sGC): HUP30 (at 100 uM) has been shown to
increase cyclic guanosine monophosphate (cGMP) levels in phenylephrine-stimulated aorta.
This suggests that it activates the sGC-cGMP signaling pathway, a key regulator of vascular
tone.

» Activation of K+ channels: The compound activates potassium channels, leading to
hyperpolarization of vascular smooth muscle cells. This hyperpolarization closes voltage-
gated Ca2+ channels, reducing intracellular Ca2+ concentration and promoting relaxation.

o Blockade of Extracellular Ca2+ Influx: HUP30 (in the 3-100 uM range) inhibits the influx of
extracellular calcium and the mobilization of intracellular calcium induced by phenylephrine.
It has also been shown to inhibit current in single tail artery myocytes at concentrations of
10-100 pM.

Signaling Pathway

The proposed signaling pathway for the vasodilatory action of N-(6-nitro-2-
benzothiazolyl)cyclohexanecarboxamide is depicted below.

[ (HUP30)

Soluble Guanylyl Cyclase
(sGC)

Click to download full resolution via product page

Caption: Proposed signaling pathway of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Experimental Protocols
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Detailed experimental protocols for the synthesis and biological evaluation of N-(6-nitro-2-
benzothiazolyl)cyclohexanecarboxamide are not readily available in the public domain. The
following sections provide representative methodologies for key experiments based on
standard laboratory practices.

Synthesis

A plausible synthetic route for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide involves
the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride.

Purification
(e.g., recrystallization, chromatography)

Acylation Reaction Characterization
(e.g.. in pyridine or DCM with a base) (NMR, MS, HPLC)

Click to download full resolution via product page
Caption: General workflow for the synthesis of the target compound.
Representative Protocol:

e Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole in a suitable
aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g.,

nitrogen or argon).

» Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (if not used
as the solvent), to the reaction mixture.

e Acylation: Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride dropwise

with stirring.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several
hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

» Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of
sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

« Purification: Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) or by column chromatography on silica gel.

o Characterization: Confirm the structure and purity of the final product using analytical
techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and High-Performance Liquid Chromatography (HPLC).

Vasodilation Assay (Rat Aorta Rings)

Objective: To determine the vasodilatory effect of the compound on pre-contracted rat aortic
rings.

Materials:

Male Wistar rats (250-300 g)

o Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2P0O4, 1.2 MgS04, 2.5 CaCl2,
25 NaHCO3, 11.1 glucose)

e Phenylephrine (PE)

» N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30) stock solution in DMSO
e Organ bath system with isometric force transducers

Protocol:

o Aorta Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Place the aorta
in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue. Cut
the aorta into rings of 2-3 mm in length.

e Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths
containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95%
02 /5% CO2.
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Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-
2.0 g, replacing the buffer every 15-20 minutes.

Viability Check: Test the viability of the endothelium by contracting the rings with
phenylephrine (1 uM) and then inducing relaxation with acetylcholine (10 uM). A relaxation of
>70% indicates intact endothelium.

Contraction: After a washout period, induce a stable contraction with phenylephrine (1 uM) or
a high concentration of KCI (e.g., 60 mM).

Compound Addition: Once a stable plateau of contraction is reached, add cumulative
concentrations of HUP30 to the organ bath.

Data Recording: Record the changes in isometric tension. The relaxation response is
expressed as a percentage of the pre-contraction induced by phenylephrine.

Data Analysis: Construct a concentration-response curve and calculate the 1IC50 value.

Measurement of cGMP Levels

Objective: To quantify the effect of the compound on intracellular cGMP levels in vascular

tissue.

Materials:

Rat aortic tissue

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30)

Phenylephrine

cGMP enzyme immunoassay (EIA) kit

Trichloroacetic acid (TCA) or ice-cold ethanol

Homogenizer

Protocol:
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o Tissue Preparation and Treatment: Prepare aortic rings as described in the vasodilation
assay. Pre-incubate the rings with or without HUP30 for a specified time.

» Stimulation: Stimulate the tissues with phenylephrine for a defined period.

e Homogenization: Terminate the reaction by flash-freezing the tissue in liquid nitrogen.
Homogenize the frozen tissue in cold 6% trichloroacetic acid or ethanol.

o Extraction: Centrifuge the homogenate at 4°C. Collect the supernatant containing cGMP.

o Quantification: Measure the cGMP concentration in the supernatant using a commercial
cGMP EIA kit according to the manufacturer's instructions.

o Normalization: Normalize the cGMP levels to the total protein content of the tissue pellet,
determined by a protein assay (e.g., Bradford or BCA assay).

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To assess the effect of the compound on intracellular calcium concentrations in
vascular smooth muscle cells (VSMCs).

Materials:

e Primary cultured VSMCs

e Fura-2 AM (calcium indicator dye)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS)

o N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30)
e Agonist (e.g., phenylephrine)

e Fluorescence imaging system

Protocol:
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e Cell Culture: Culture VSMCs on glass coverslips.

e Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 puM) and Pluronic F-127 (0.02%) in
HBSS for 30-60 minutes at 37°C in the dark.

e Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-
esterification of the Fura-2 AM.

» Imaging: Mount the coverslip on the stage of an inverted microscope equipped for
fluorescence imaging. Perfuse the cells with HBSS.

o Baseline Measurement: Record the baseline fluorescence by alternately exciting the cells at
340 nm and 380 nm and measuring the emission at 510 nm.

o Compound Treatment: Add HUP30 to the perfusion buffer and incubate for a desired period.

» Stimulation: Stimulate the cells with an agonist like phenylephrine to induce an increase in
[Ca2+]i.

o Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation
wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Electrophysiological Recording of K+ Channels

Objective: To investigate the effect of the compound on potassium channel activity in single
VSMCs using the patch-clamp technique.

Materials:

* |solated single VSMCs

o Patch-clamp amplifier and data acquisition system
e Micromanipulator

o Pipette puller and polisher

o Extracellular and intracellular (pipette) solutions
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» N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30)
Protocol:
o Cell Preparation: Isolate single VSMCs from arterial tissue by enzymatic digestion.

» Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MQ when filled
with the pipette solution.

» Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell
membrane. Apply a brief suction to rupture the membrane patch and establish the whole-cell
recording configuration.

» Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

o Recording K+ Currents: Apply a series of depolarizing voltage steps to elicit outward K+
currents. Record the currents in the absence (control) and presence of HUP30 applied via
the perfusion system.

o Data Analysis: Analyze the current-voltage (I-V) relationship and other kinetic properties of
the K+ channels to determine the effect of the compound.

Conclusion

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30) is a promising vasodilating
agent with a multi-target mechanism of action. The information and representative protocols
provided in this technical guide serve as a valuable resource for researchers interested in
further exploring the pharmacological properties and therapeutic potential of this compound.
Further studies are warranted to fully elucidate its detailed molecular interactions,
pharmacokinetic profile, and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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